REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([Cl:9])[C:3]=1[CH2:10][OH:11].[Br-].[Na+].CC1(C)N([O])C(C)(C)CCC1.Cl[O-].[Na+].C(=O)(O)[O-].[Na+]>ClCCl>[Cl:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([Cl:9])[C:3]=1[CH:10]=[O:11] |f:1.2,4.5,6.7,^1:17|
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Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=CC=C1F)Cl)CO
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
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[Br-].[Na+]
|
Name
|
|
Quantity
|
450 mL
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Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
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CC1(CCCC(N1[O])(C)C)C
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Name
|
|
Quantity
|
823 mL
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Type
|
reactant
|
Smiles
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Cl[O-].[Na+]
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
-7 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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while maintaining the temperature below −2° C
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Type
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ADDITION
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Details
|
After the addition the reaction mixture
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Type
|
CUSTOM
|
Details
|
The two layers separated
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Type
|
WASH
|
Details
|
the DCM layer was washed with aq. solution of sodium thiosulfate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The DCM layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated on rotary evaporator
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |